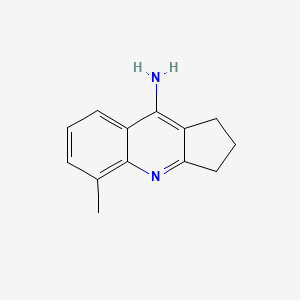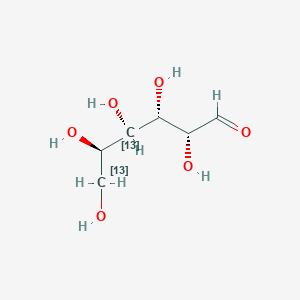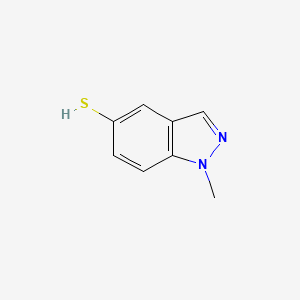
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring structure consisting of a cyclopentane ring and a quinoline moiety The presence of an amino group at the 9th position and a methyl group at the 5th position further defines its chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- typically involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3). This reaction forms the core quinoline structure, which is then further modified by introducing the amino and methyl groups .
-
Cyclization Reaction
Reactants: Anthranilic acid, cyclopentanone
Catalyst: Phosphorus oxychloride (POCl3)
Conditions: Reflux in an appropriate solvent
-
Amination and Methylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to ensure high yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Oxidized derivatives with functional groups such as ketones or carboxylic acids
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous solvents
Products: Reduced derivatives with alcohol or amine groups
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the substituent
Products: Substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in anhydrous ethanol
Substitution: N-bromosuccinimide in chloroform
Applications De Recherche Scientifique
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- has several scientific research applications:
-
Medicinal Chemistry
Acetylcholinesterase Inhibitors: This compound and its derivatives have been studied for their potential as acetylcholinesterase inhibitors, which are important in the treatment of Alzheimer’s disease.
Anticancer Agents: Some derivatives have shown promising anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation.
-
Organic Synthesis
-
Radiopharmaceuticals
Isotopic Labeling: Utilized in the development of radiolabeled compounds for diagnostic imaging.
Mécanisme D'action
The mechanism of action of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- involves its interaction with specific molecular targets:
-
Acetylcholinesterase Inhibition
-
Enzyme Inhibition
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6,7,8-Hexahydro-1H-cyclopenta(b)quinolin-9-amine: Similar structure but lacks the methyl group at the 5th position.
1H-Pyrazolo[3,4-b]quinolines: Different ring structure but shares the quinoline core.
Uniqueness
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- is unique due to the presence of both the amino and methyl groups, which confer specific biological activities and chemical reactivity. Its ability to inhibit acetylcholinesterase with high selectivity makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
53970-64-2 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
5-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C13H14N2/c1-8-4-2-6-10-12(14)9-5-3-7-11(9)15-13(8)10/h2,4,6H,3,5,7H2,1H3,(H2,14,15) |
Clé InChI |
QOLOQNUWZYKSGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C3CCCC3=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(But-3-YN-1-YL)phenyl]methanol](/img/structure/B13943123.png)
![2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene](/img/structure/B13943127.png)


![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)
![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)






